molecular formula C6H9N3O2 B2761487 7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 2260937-17-3

7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No.: B2761487
CAS No.: 2260937-17-3
M. Wt: 155.157
InChI Key: ZMSIVTMMONFDKX-UHFFFAOYSA-N
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Description

7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol. This compound is part of the spiro compound family, characterized by a unique fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline production.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly for its potential therapeutic effects.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which 7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 5,7-Diazaspiro[3.4]octane-6,8-dione

  • 2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride

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Properties

IUPAC Name

7-amino-5,7-diazaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-9-4(10)6(2-1-3-6)8-5(9)11/h1-3,7H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSIVTMMONFDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)N(C(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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